N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide
Overview
Description
N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C14H13NO5S and its molecular weight is 307.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.05144369 g/mol and the complexity rating of the compound is 464. The solubility of this chemical has been described as >46.1 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Immunomodulation in Cancer Therapy
A study by Wang et al. (2004) revealed that a compound structurally similar to N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide, specifically N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, demonstrated potential in modifying the reactivity of lymphoid cell populations affected by tumor growth. This compound augmented the response of lymphocytes to tumor cells and enhanced macrophage inhibitory effects on tumor growth. Its immunomodulating effects may be useful in augmenting the immune response to progressively growing tumors (Wang et al., 2004).
Crystal Structure Analysis
The X-ray structure of a complex containing a metabolite similar to this compound, specifically N4-acetylsulfadiazine, was reported by Obaleye et al. (2008). This research provided insights into the molecular structure and potential interactions of similar compounds, which can be crucial in understanding their behavior and applications in various scientific contexts (Obaleye et al., 2008).
Synthesis and Characterization
Ağırtaş and İzgi (2009) explored the synthesis and characterization of new metallophthalocyanines with phenoxyacetamide units, related to this compound. This study contributes to the understanding of the synthesis processes and structural properties of similar compounds, which can be relevant in various research and industrial applications (Ağırtaş & İzgi, 2009).
Protection of Crop Plants from Chilling Injury
Tseng and Li (1984) conducted a study on Mefluidide, a compound related to this compound. Their research showed that Mefluidide could protect chilling-sensitive plants like cucumber and corn from chilling injury. This suggests potential agricultural applications for similar compounds in protecting crops from temperature stress (Tseng & Li, 1984).
Restoration of Cytolytic T-Lymphocyte Response
Another study by Wang et al. (1988) focused on the immunorestorative characteristics of N-(4-(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), a compound analogous to this compound. They found that this compound enhanced the cytolytic T-lymphocyte response to leukemia in mice, suggesting its potential use in immunotherapy [(Wang et al., 1988)
Properties
IUPAC Name |
N-[4-(2,5-dihydroxyphenyl)sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-9(16)15-10-2-5-12(6-3-10)21(19,20)14-8-11(17)4-7-13(14)18/h2-8,17-18H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXREQZOGOFYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645261 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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